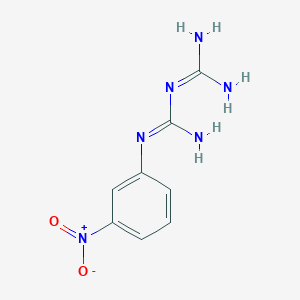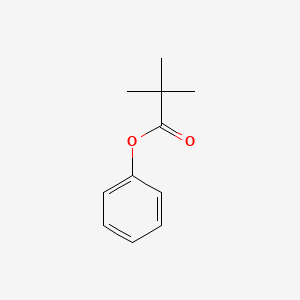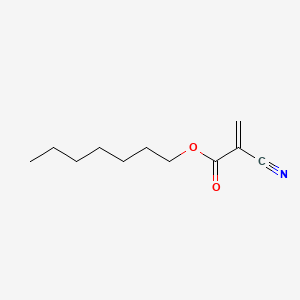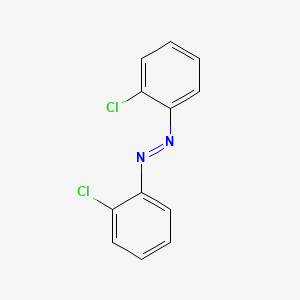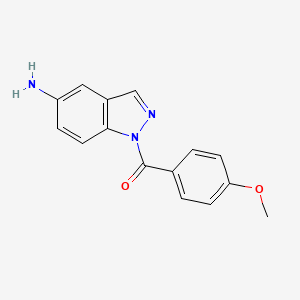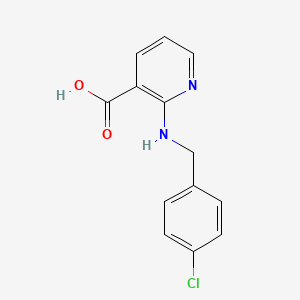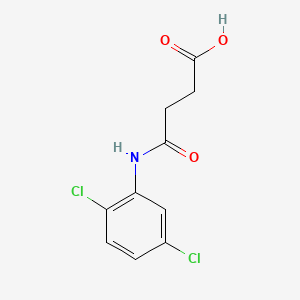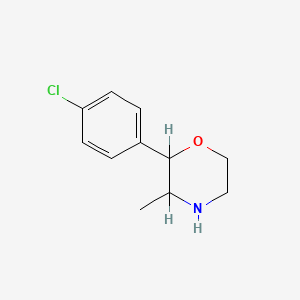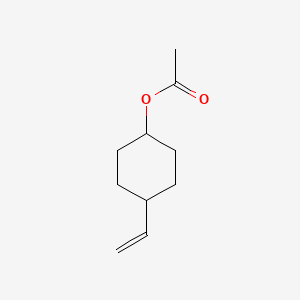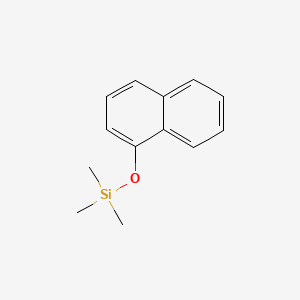
Silane, trimethyl(1-naphthalenyloxy)-
Descripción general
Descripción
Silane, trimethyl(1-naphthalenyloxy)-: is an organosilicon compound with the molecular formula C₁₃H₁₆OSi. It is also known as 1-(Trimethylsiloxy)naphthalene. This compound is characterized by the presence of a trimethylsilyl group attached to a naphthalenyloxy moiety. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, trimethyl(1-naphthalenyloxy)- can be synthesized through the reaction of 1-naphthol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether.
Industrial Production Methods: Industrial production of silane, trimethyl(1-naphthalenyloxy)- involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silane, trimethyl(1-naphthalenyloxy)- can undergo oxidation reactions, leading to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry: Silane, trimethyl(1-naphthalenyloxy)- is used as a protecting group for hydroxyl functionalities in organic synthesis. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to modify surfaces makes it valuable in the development of drug delivery systems and biomedical devices.
Industry: In the industrial sector, silane, trimethyl(1-naphthalenyloxy)- is used in the production of advanced materials such as coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic components and nanomaterials.
Mecanismo De Acción
The mechanism of action of silane, trimethyl(1-naphthalenyloxy)- involves the formation of strong covalent bonds with hydroxyl groups on surfaces. This interaction enhances the stability and durability of the modified materials. The compound’s ability to undergo various chemical reactions allows it to participate in complex synthetic pathways, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH, used in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used as a reducing agent in organic synthesis.
Triphenylsilane: Contains phenyl groups and is used in hydrosilylation reactions.
Uniqueness: Silane, trimethyl(1-naphthalenyloxy)- is unique due to its naphthalenyloxy moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the synthesis of complex organic molecules and advanced materials.
Propiedades
IUPAC Name |
trimethyl(naphthalen-1-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJRVQVCDFEELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334822 | |
| Record name | Silane, trimethyl(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-48-8 | |
| Record name | Silane, trimethyl(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


